molecular formula C23H27ClN2O5 B12483180 Propyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate

Propyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate

Cat. No.: B12483180
M. Wt: 446.9 g/mol
InChI Key: AWSCQXPPSTVBBX-UHFFFAOYSA-N
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Description

PROPYL 5-[2-(4-CHLORO-3-METHYLPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a propyl ester group, a chlorinated phenoxyacetamido moiety, and a morpholinyl-substituted benzoate structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 5-[2-(4-CHLORO-3-METHYLPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:

    Formation of 4-chloro-3-methylphenoxyacetic acid: This can be achieved by reacting 4-chloro-3-methylphenol with chloroacetic acid under basic conditions.

    Amidation: The resulting 4-chloro-3-methylphenoxyacetic acid is then reacted with 2-amino-5-morpholinylbenzoic acid to form the corresponding amide.

    Esterification: Finally, the amide is esterified with propanol in the presence of an acid catalyst to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

PROPYL 5-[2-(4-CHLORO-3-METHYLPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in an organic solvent like ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or thioethers.

Scientific Research Applications

PROPYL 5-[2-(4-CHLORO-3-METHYLPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of PROPYL 5-[2-(4-CHLORO-3-METHYLPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. For example, it may bind to an enzyme’s active site, blocking substrate access and inhibiting enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • PROPYL 5-[2-(4-CHLOROPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE
  • PROPYL 5-[2-(4-METHYLPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE
  • PROPYL 5-[2-(4-CHLORO-3-METHYLPHENOXY)ACETAMIDO]-2-(PIPERIDIN-4-YL)BENZOATE

Uniqueness

PROPYL 5-[2-(4-CHLORO-3-METHYLPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE is unique due to the presence of both the chlorinated phenoxyacetamido group and the morpholinyl-substituted benzoate structure. This combination imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C23H27ClN2O5

Molecular Weight

446.9 g/mol

IUPAC Name

propyl 5-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C23H27ClN2O5/c1-3-10-30-23(28)19-14-17(4-7-21(19)26-8-11-29-12-9-26)25-22(27)15-31-18-5-6-20(24)16(2)13-18/h4-7,13-14H,3,8-12,15H2,1-2H3,(H,25,27)

InChI Key

AWSCQXPPSTVBBX-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(C=CC(=C1)NC(=O)COC2=CC(=C(C=C2)Cl)C)N3CCOCC3

Origin of Product

United States

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